5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and an iminomethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 5-bromo-2-chloro-4’-ethoxybenzophenone, which is then subjected to further reactions to introduce the iminomethyl group and form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of Lewis acids like aluminum trichloride in Friedel-Crafts acylation reactions is common .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as organometallic compounds and halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, indole derivatives are known to interact with various biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-4’-ethoxybenzophenone
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
Uniqueness
What sets 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields.
Properties
IUPAC Name |
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-8-5-6-11-13(14(8)18)15(21)12(20-11)7-19-10-4-2-1-3-9(10)17/h1-7,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFZXPLZSSBPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.